2-(Difluoromethyl)-1H-indol-7-ol
Description
2-(Difluoromethyl)-1H-indol-7-ol is an indole derivative characterized by a hydroxyl (-OH) group at the 7-position and a difluoromethyl (-CF₂H) group at the 2-position of the indole scaffold. Indole derivatives are widely studied for their biological activity, particularly in pharmaceuticals and agrochemicals. The difluoromethyl group enhances metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity, which reduce basicity and improve membrane permeability .
Properties
Molecular Formula |
C9H7F2NO |
|---|---|
Molecular Weight |
183.15 g/mol |
IUPAC Name |
2-(difluoromethyl)-1H-indol-7-ol |
InChI |
InChI=1S/C9H7F2NO/c10-9(11)6-4-5-2-1-3-7(13)8(5)12-6/h1-4,9,12-13H |
InChI Key |
WSLAZBNGGAZLGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=C2)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-(Difluoromethyl)-1H-indol-7-ol can be achieved through several synthetic routes. One common method involves the difluoromethylation of an indole precursor. This process typically employs difluoromethylation reagents such as TMSCF₂H (trimethylsilyl difluoromethyl) under specific reaction conditions . The reaction conditions often include the use of a base and a solvent, such as DMF (dimethylformamide), to facilitate the formation of the difluoromethylated product .
Industrial production methods for this compound may involve large-scale difluoromethylation processes using similar reagents and conditions. The scalability of these methods allows for the efficient production of this compound for various applications.
Chemical Reactions Analysis
2-(Difluoromethyl)-1H-indol-7-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted indole compounds.
Scientific Research Applications
2-(Difluoromethyl)-1H-indol-7-ol has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential interactions with biological targets. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine: The compound’s structural similarity to bioactive molecules makes it a candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)-1H-indol-7-ol involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity by forming hydrogen bonds and other interactions with target molecules . This interaction can modulate the activity of the target, leading to various biological effects. The pathways involved in these interactions are often studied to understand the compound’s effects at the molecular level.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of 2-(Difluoromethyl)-1H-indol-7-ol and related indole derivatives:
Key Observations:
- Substituent Effects: The position and type of substituents significantly influence properties.
- Fluorine Impact: Difluoromethyl groups enhance metabolic stability compared to non-fluorinated analogs (e.g., 2-Methyl-1H-indol-7-ol).
- Halogen Variations : Chlorine at position 7 (7-Chloro-3-(difluoromethyl)-1H-indole) may improve binding affinity in agrochemical targets, as seen in fungicides like boscalid and fluxapyroxad .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
